molecular formula C5H13O3Si B14427050 CID 78067590

CID 78067590

Cat. No.: B14427050
M. Wt: 149.24 g/mol
InChI Key: SQWHZJBPFOGLRG-UHFFFAOYSA-N
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Description

CID 78067590 (Compound Identifier 78067590) is a chemical compound cataloged in PubChem, a public database for chemical structures and properties. The mass spectrum and chromatogram data suggest it is a volatile organic compound with distinct fragmentation patterns. Its presence in specific distillation fractions implies variable volatility and polarity compared to other components in the source material (likely CIEO, a plant-derived extract) .

Properties

Molecular Formula

C5H13O3Si

Molecular Weight

149.24 g/mol

InChI

InChI=1S/C3H9OSi.C2H4O2/c1-5(2)3-4;1-2(3)4/h4H,3H2,1-2H3;1H3,(H,3,4)

InChI Key

SQWHZJBPFOGLRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78067590 involves specific synthetic routes and reaction conditions. These methods typically include the dissolution of organic amines in solvents, followed by the addition of dianhydrides and stirring to facilitate the reaction . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial and research purposes.

Chemical Reactions Analysis

Types of Reactions: CID 78067590 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

CID 78067590 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78067590 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78067590, we compare it to structurally or functionally analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound (CID) Molecular Formula Key Features Source/Application Reference
This compound Not specified* Volatile, GC-MS detectable; distinct chromatographic retention and MS fragmentation. Plant extract (CIEO) fractionation
Oscillatoxin D (101283546) Not provided Marine-derived toxin; methylated side chains. Marine cyanobacteria
30-Methyl-oscillatoxin D (185389) Not provided Methyl derivative of oscillatoxin D; increased hydrophobicity. Marine cyanobacteria
CAS 899809-61-1 (57892468) C17H15NO2 Synthetic compound; high BBB permeability, CYP1A2 inhibition. Pharmacological research
Ginsenoside Rf (N/A) C42H72O14 Plant saponin; identified via LC-ESI-MS with CID fragmentation patterns. Panax ginseng and Panax quinquefolius

Key Findings:

Structural Diversity :

  • This compound differs from oscillatoxin derivatives (e.g., CID 101283546, 185389), which are marine toxins with methylated or hydroxylated side chains . In contrast, this compound’s volatility and chromatographic behavior suggest a smaller, less polar structure .
  • Unlike synthetic compound CAS 899809-61-1 (CID 57892468), which has defined pharmacological properties, this compound’s bioactivity remains uncharacterized in the evidence .

Analytical Techniques: this compound was analyzed using GC-MS, whereas oscillatoxins and ginsenosides were studied via LC-ESI-MS with collision-induced dissociation (CID) for structural elucidation . This highlights methodological differences in characterizing volatile vs. non-volatile compounds.

Functional Implications: While this compound’s role is unclear, oscillatoxins exhibit toxicity in marine ecosystems, and ginsenosides have immunomodulatory effects.

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